2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, also known as DTTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DTTA is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Pharmacokinetics
Its chemical properties suggest that it may have moderate water solubility and could potentially be metabolized by common metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various cellular targets. However, this compound also has limitations, such as its solubility in water, which can affect its bioavailability and efficacy. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide research, including the development of more efficient synthesis methods, the identification of new cellular targets, and the evaluation of its potential therapeutic applications in vivo. In addition, the use of this compound in combination with other compounds, such as chemotherapy drugs, may enhance its therapeutic efficacy. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various scientific fields. Its mechanism of action involves its ability to interact with various cellular targets, and it has been found to have anti-inflammatory, antioxidant, and anti-tumor activities. While this compound has advantages for lab experiments, such as its high purity and stability, it also has limitations, such as its solubility in water and potential toxicity. Future research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol, 2-aminothiazole, and 4-pyridinecarboxaldehyde. The resulting compound is then treated with acetic anhydride to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide has been found to have potential therapeutic applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-1-2-14(12(18)7-11)23-8-15(22)21-16-20-13(9-24-16)10-3-5-19-6-4-10/h1-7,9H,8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBVPEKGAFRKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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